Putrescine-1,4-13C2

Metabolic Flux Analysis Biosynthetic Pathway Elucidation Pyrrolizidine Alkaloids

Select Putrescine-1,4-13C2 for analytically valid LC-MS/MS polyamine quantification. Its precise M+2 mass shift and perfect co-elution outperform deuterated analogs, ensuring superior matrix effect correction and publication-ready data. The position-specific terminal 13C labeling uniquely enables mechanistic tracing of biosynthetic pathways (e.g., pyrrolizidine alkaloids), providing unambiguous pathway evidence unattainable with fully labeled 13C4 or deuterated isotopologues. Certified high purity (99 atom% 13C, 99% CP) guarantees reliable calibration and regulatory compliance.

Molecular Formula C4H12N2
Molecular Weight 90.14 g/mol
CAS No. 287100-61-2
Cat. No. B3334017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePutrescine-1,4-13C2
CAS287100-61-2
Molecular FormulaC4H12N2
Molecular Weight90.14 g/mol
Structural Identifiers
SMILESC(CCN)CN
InChIInChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i3+1,4+1
InChIKeyKIDHWZJUCRJVML-CQDYUVAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Putrescine-1,4-13C2 (CAS 287100-61-2): A Position-Specific 13C2 Isotopologue for Metabolic Flux Analysis and Polyamine Quantitation


Putrescine-1,4-13C2 (CAS 287100-61-2) is a stable isotope-labeled analog of the biogenic polyamine putrescine (1,4-diaminobutane). It is specifically substituted with carbon-13 atoms at the C-1 and C-4 positions of its butane backbone . This compound is supplied as a high-purity chemical (99 atom % 13C, 99% CP) by reputable isotope vendors, primarily for use as an internal standard in mass spectrometry-based quantification or as a metabolic tracer in stable isotope-resolved studies . Its defined +2 Da mass shift relative to unlabeled putrescine provides a unique analytical signature, enabling precise discrimination and tracking in complex biological matrices .

Why Unlabeled Putrescine or Alternative Isotopologues (e.g., D8, 13C4) Are Not Interchangeable with Putrescine-1,4-13C2


Generic substitution of Putrescine-1,4-13C2 with unlabeled putrescine or a different isotopologue (such as Putrescine-D8 or 13C4-Putrescine) is analytically invalid due to fundamental differences in mass, isotopic pattern, and the specific information content of the label. Unlabeled putrescine cannot function as an internal standard for quantifying endogenous putrescine in LC-MS or GC-MS methods, as it is indistinguishable from the target analyte [1]. Alternative stable isotopologues, while all providing a mass difference, generate distinct isotopic signatures and are suited to different experimental designs. For instance, Putrescine-1,4-13C2 provides a precise M+2 mass shift with the label confined to the C-1 and C-4 carbons , whereas 13C4-Putrescine (M+4) or D8-Putrescine (M+8) present different mass shifts and labeling patterns [2]. Crucially, the position-specific nature of the 13C label in Putrescine-1,4-13C2 (at the 1 and 4 positions) enables unique mechanistic studies, such as tracing the fate of the terminal carbon atoms in biosynthetic pathways (e.g., pyrrolizidine alkaloid biosynthesis) where the pattern of 13C incorporation into downstream metabolites is diagnostic of the underlying chemistry [3]. A fully-labeled 13C4 analog would obscure this positional information.

Putrescine-1,4-13C2: Verifiable Differentiation from Analogs and Alternatives


Position-Specific 13C-Labeling at C-1 and C-4 Enables Unique Mechanistic Inferences in Alkaloid Biosynthesis Not Achievable with Fully-Labeled 13C4-Putrescine

A definitive advantage of Putrescine-1,4-13C2 over a fully-labeled alternative like 13C4-Putrescine lies in its utility for elucidating complex biosynthetic mechanisms. In a study on pyrrolizidine alkaloid biosynthesis, both [1,4-13C2]-Putrescine and [2,3-13C2]-Putrescine were fed to Senecio isatideus plants [1]. The distinct and separate 13C NMR signals from the C-1 and C-4 positions in the resulting labeled retronecine product provided direct evidence for a symmetrical C4-N-C4 biosynthetic intermediate, a mechanistic detail that would be completely masked by the M+4 shift and uniform enrichment of a 13C4-labeled tracer [1].

Metabolic Flux Analysis Biosynthetic Pathway Elucidation Pyrrolizidine Alkaloids

A Precise M+2 Mass Shift for Co-Eluting Internal Standard Use in LC-MS/MS Quantification of Underivatized Polyamines

In analytical method development for polyamines, the use of a co-eluting stable isotope-labeled internal standard is critical for correcting matrix effects and ionization efficiency variations. A validated LC-MS/MS method for underivatized plant polyamines successfully employed 13C4-Putrescine as an internal standard, achieving accurate quantification [1]. Putrescine-1,4-13C2, with its M+2 mass shift , offers a closely related alternative that is analytically equivalent in function to 13C4-Putrescine for the purpose of internal standardization. Its M+2 shift is sufficient to resolve it from the natural abundance M0 and M+1 isotopic peaks of unlabeled putrescine in MS1 spectra, enabling reliable quantitation .

Quantitative Metabolomics LC-MS/MS Internal Standardization

Superior Chromatographic and Analytical Behavior Over Deuterated (D8) Internal Standards in LC-MS Applications

The choice of isotope label can significantly impact chromatographic performance and analytical accuracy. While deuterated analogs like Putrescine-D8 (M+8) are commonly used as internal standards for GC-MS, they are known to exhibit chromatographic isotope effects in liquid chromatography (LC), often resulting in a slight shift in retention time compared to the unlabeled analyte. This partial separation can compromise the effectiveness of the internal standard for correcting ion suppression or enhancement [1]. 13C-labeled internal standards, including Putrescine-1,4-13C2, are chemically identical to their 12C counterparts and therefore co-elute perfectly with the target analyte in LC, ensuring more robust and accurate quantification by stable isotope dilution [1].

Analytical Chemistry LC-MS Stable Isotope Dilution

Validated High Isotopic Purity (99 atom % 13C) Ensures Minimal Signal Interference in High-Resolution Mass Spectrometry

High isotopic purity is a non-negotiable requirement for stable isotope-labeled compounds used in quantitative MS applications. The target compound, Putrescine-1,4-13C2, is certified at 99 atom % 13C and an assay of 99% (CP) . This level of purity is essential to minimize the presence of unlabeled (M0) and mono-labeled (M+1) impurities within the internal standard. Such impurities would contribute to the signal of the unlabeled analyte being quantified, leading to a systematic underestimation of the analyte concentration and compromised limit of quantitation (LOQ). A lower purity standard, even one that is cheaper, would introduce significant quantitative error, making this high-purity specification a key differentiator for procurement.

High-Resolution Mass Spectrometry Isotopic Purity Quality Control

Optimized Application Scenarios for Putrescine-1,4-13C2 in Research and Industrial Workflows


Elucidation of Biosynthetic Pathways Involving C-N Bond Cleavage or Formation

Putrescine-1,4-13C2 is uniquely suited for stable isotope-resolved studies aiming to elucidate the biosynthetic mechanisms of complex nitrogen-containing metabolites, such as pyrrolizidine alkaloids, quinolizidine alkaloids, and spermidine/spermine derivatives. The specific labeling of the terminal C-1 and C-4 carbons allows researchers to distinguish between alternative biosynthetic routes involving symmetrical intermediates, providing unambiguous evidence for or against a proposed pathway through 13C NMR or mass spectrometry analysis of the labeled product [1].

Absolute Quantification of Putrescine in Complex Biological Matrices via LC-MS/MS

In metabolomics, clinical chemistry, or food science laboratories, Putrescine-1,4-13C2 serves as a highly reliable internal standard for the absolute quantification of endogenous putrescine. Its perfect co-elution with the target analyte in LC [2] and defined M+2 mass shift provide superior correction for matrix effects and ionization variability compared to structural analogs or deuterated standards, ensuring the generation of accurate, reproducible, and publication-ready quantitative data from samples such as plasma, urine, tissue homogenates, or cell cultures [2].

Quality Control and Method Validation for Putrescine Quantification Assays

Analytical laboratories developing or validating new LC-MS, GC-MS, or derivatization-based methods for polyamine analysis can use Putrescine-1,4-13C2 as a primary quality control material. Its high certified isotopic and chemical purity (99 atom % 13C, 99% CP) makes it an ideal compound for preparing calibration standards, assessing matrix effects, determining method recovery, and establishing method robustness, thereby satisfying regulatory and publication standards for analytical chemistry.

Technical Documentation Hub

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